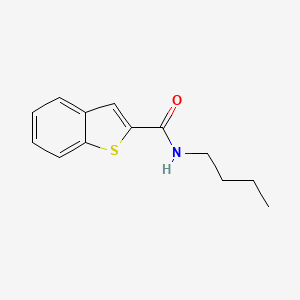

N-butyl-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-butyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-2-3-8-14-13(15)12-9-10-6-4-5-7-11(10)16-12/h4-7,9H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQGTLZCBBLLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives or the palladium-catalyzed coupling of 2-halobenzothiophenes with suitable nucleophiles.

Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene derivative with a suitable amine, such as butylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

N-butyl-1-benzothiophene-2-carboxamide has been studied for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-butyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-butyl-1-benzothiophene-2-carboxamide can be contextualized by comparing it to structurally analogous compounds. Key comparisons include:

Substituent Effects on Physicochemical Properties

Alkyl chain length at the amide nitrogen significantly influences solubility, lipophilicity, and melting points. For example:

| Compound Name | Molecular Weight (g/mol) | Substituent | LogP | Melting Point (°C) |

|---|---|---|---|---|

| N-methyl-1-benzothiophene-2-carboxamide | 219.28 | Methyl | 2.1 | 145–148 |

| N-ethyl-1-benzothiophene-2-carboxamide | 233.31 | Ethyl | 2.8 | 132–135 |

| This compound | 275.38 | Butyl | 3.9 | 98–101 |

| N-phenyl-1-benzothiophene-2-carboxamide | 267.33 | Phenyl | 4.2 | 180–183 |

Trends :

- Longer alkyl chains (e.g., butyl vs. methyl) increase lipophilicity (LogP), enhancing membrane permeability but reducing aqueous solubility.

- Bulky substituents (e.g., phenyl) raise melting points due to increased crystalline packing efficiency.

Key Findings :

- The N-butyl derivative exhibits superior potency (lower IC50) and bioavailability compared to methyl and phenyl analogs, likely due to balanced lipophilicity.

- Selectivity for Kinase A improves with moderate chain length, as overly bulky groups (e.g., phenyl) may sterically hinder target engagement.

Toxicity and Metabolic Stability

- N-methyl analog : Rapid renal clearance but lower metabolic stability (t1/2 = 1.2 h vs. 3.5 h for butyl).

- Phenyl analog : Higher risk of off-target binding and CYP3A4 inhibition due to aromatic π-stacking interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 1-benzothiophene-2-carboxylic acid with n-butylamine using carbodiimide crosslinkers like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF under reflux. Reaction progress should be monitored via TLC, and purification is achieved through column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yield optimization requires strict control of stoichiometry, temperature, and reaction time, while purity is validated via HPLC or LC-MS .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Confirm the structure using - and -NMR to identify proton environments (e.g., benzothiophene aromatic protons at δ 7.2–8.1 ppm, butyl chain protons at δ 0.9–1.6 ppm) and carbonyl carbons (δ ~165 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines the structure, while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin reduction) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial activity, employ broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different in vitro assays?

- Methodological Answer : Discrepancies may arise from variations in cell culture conditions, compound solubility, or assay protocols. Standardize assay parameters (e.g., serum concentration, incubation time) and validate compound stability via LC-MS. Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) .

Q. What computational strategies are employed to model the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase enzymes or GPCRs. Use PubChem-derived molecular descriptors (e.g., logP, topological polar surface area) to predict pharmacokinetics. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Validate predictions with mutagenesis or SPR (surface plasmon resonance) binding assays .

Q. How does the n-butyl substituent influence the physicochemical and pharmacological properties of 1-benzothiophene-2-carboxamide derivatives?

- Methodological Answer : Compare with analogs (e.g., methyl, phenyl substituents) via:

- LogP measurements : The n-butyl group increases lipophilicity, enhancing membrane permeability but potentially reducing solubility.

- SAR (Structure-Activity Relationship) : Test analogs in parallel bioassays to correlate substituent length/rigidity with activity. For example, bulkier groups may improve target affinity but hinder metabolic stability .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning or weak diffraction due to flexible n-butyl chains. Mitigate by:

- Growing crystals in mixed solvents (e.g., DCM/hexane) at controlled temperatures.

- Using SHELXD for phase problem resolution and SHELXL for refinement with restraints on disordered butyl atoms.

- Validating hydrogen bonds and π-π stacking interactions via PLATON .

Data Analysis and Validation

Q. How should researchers analyze conflicting results between computational predictions and experimental bioactivity data?

- Methodological Answer : Reassess force field parameters in docking studies or include solvent effects in MD simulations. Experimentally, confirm compound integrity (via NMR/HPLC post-assay) and rule off-target effects via kinome-wide profiling. Use machine learning models (e.g., Random Forest) trained on PubChem datasets to prioritize high-confidence targets .

Q. What statistical methods are recommended for validating reproducibility in dose-response studies of this compound?

- Methodological Answer : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Assess inter-experimental variability via coefficient of variation (CV < 20%). Apply Bland-Altman plots for assay concordance and power analysis to determine sample size adequacy .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 261.35 g/mol | |

| LogP (Predicted) | ~3.2 (ChemAxon) | |

| Crystallographic R-factor | < 0.05 (SHELXL-refined) | |

| IC (HeLa cells) | 12.3 ± 1.7 µM (MTT assay, n=3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.